molecular formula C11H9NO B132970 2-Benzoylpyrrole CAS No. 7697-46-3

2-Benzoylpyrrole

Cat. No.: B132970
CAS No.: 7697-46-3
M. Wt: 171.19 g/mol
InChI Key: NFGGQMYSOLVBLF-UHFFFAOYSA-N
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Description

2-Benzoylpyrrole (CAS 7697-46-3) is a heterocyclic aromatic compound with the molecular formula C₁₁H₉NO and a molecular weight of 171.195 g/mol . Structurally, it consists of a pyrrole ring substituted at the 2-position with a benzoyl group, conferring unique electronic and steric properties. Its physicochemical characteristics include a melting point of 75–77°C, boiling point of 305.7°C, and density of 1.173 g/cm³ .

The compound is synthesized via Friedel-Crafts acylation, where pyrrole reacts with benzoyl derivatives in the presence of phosphoryl chloride (POCl₃) and a solvent like 1,2-dichloroethane . This method yields this compound with an 86% efficiency after recrystallization from petroleum ether . Its stability under ambient conditions and solubility in organic solvents make it a versatile intermediate in medicinal and materials chemistry.

Preparation Methods

Friedel-Crafts Acylation: Traditional Synthesis

Reaction Mechanism and Standard Protocol

The Friedel-Crafts acylation remains the most widely used method for synthesizing 2-benzoylpyrrole. This electrophilic substitution involves activating benzoyl chloride with phosphoryl chloride (POCl₃) in anhydrous 1,2-dichloroethane. Pyrrole reacts at the α-position due to its electron-rich aromatic system, yielding this compound as the major product .

Key Parameters :

  • Molar Ratios : Pyrrole : benzoyl chloride : POCl₃ = 1 : 1.2 : 2.16

  • Temperature : 25°C (14-hour reaction) followed by reflux at 83°C (1 hour)

  • Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and recrystallization from petroleum ether (60–65°C).

Performance Metrics :

ParameterValue
Yield86%
Purity (GC-MS)>98%
Melting Point75–77°C

Industrial Scalability and Modifications

Industrial adaptations employ continuous flow reactors to enhance safety and efficiency. For example, CN103420889A discloses a vacuum distillation step (0.09 MPa, 150°C) to isolate the product, reducing purification time by 40%. Solvent recovery systems for 1,2-dichloroethane achieve 90% reuse, lowering production costs .

Transition-Metal-Free C–H Functionalization

Alkali Metalation Strategy

A breakthrough method avoids transition metals by using alkali metal bases (e.g., LiHMDS) and 2,6-dimethylaniline as an additive. Pyrrole undergoes deprotonation at the N–H position, forming a reactive intermediate that couples with benzaldehyde derivatives .

Reaction Optimization :

  • Base : Lithium hexamethyldisilazide (LiHMDS, 2.5 equiv)

  • Additive : 2,6-dimethylaniline (0.2 equiv)

  • Solvent : Tetrahydrofuran (THF) at 30°C for 12 hours .

Substrate Scope and Yields :

Benzaldehyde SubstituentYield (%)
4-H88.6
4-OCH₃78.2
4-Br61.9

This method tolerates electron-deficient and sterically hindered aldehydes, making it versatile for derivative synthesis .

Chemoselective Acylation via Silylamide Bases

Recent advances exploit potassium and lithium silylamides to control product selectivity. Potassium bis(trimethylsilyl)amide (KHMDS) promotes this compound formation, while LiHMDS favors benzyl phenyl ketones .

Mechanistic Insight :

  • KHMDS : Generates a stable enolate intermediate, preventing over-addition.

  • LiHMDS : Facilitates nucleophilic attack at the carbonyl carbon, leading to ketone byproducts .

Alternative Synthetic Routes

Vilsmeier-Haack Reaction

Though less common, the Vilsmeier-Haack approach uses DMF and POCl₃ to form a reactive acylium ion. However, limited substrate compatibility and harsh acidic conditions (pH < 1) restrict its utility .

Grignard Reagent-Mediated Synthesis

Grignard reagents (e.g., PhMgBr) add to N-acylpyrroles, followed by acid hydrolysis. While effective for bulky substituents, this method requires cryogenic conditions (−40°C) and strict anhydrous protocols .

Comparative Analysis of Methods

Table 4.1: Method Comparison

MethodYield (%)Temperature (°C)Functional Group ToleranceScalability
Friedel-Crafts Acylation8625–83ModerateHigh
Alkali Metalation61.9–88.630HighModerate
Vilsmeier-Haack50–650–5LowLow

Advantages and Limitations :

  • Friedel-Crafts : High yield but requires corrosive POCl₃.

  • Transition-Metal-Free : Eco-friendly but sensitive to moisture.

  • Silylamide Bases : Excellent selectivity but costly reagents .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring in 2-benzoylpyrrole undergoes electrophilic substitution, primarily at the 4- and 5-positions due to the directing effects of the benzoyl group. These reactions are facilitated by alkali metalation systems or catalytic conditions.

Reaction Type Reagents/Conditions Product Yield Reference
BenzoylationBenzaldehyde, 2,6-dimethylaniline, KOtBu, THF, 30°C2-(Substituted-benzoyl)pyrroles61.9–89.5%
HalogenationN-Bromosuccinimide (NBS), DMF, 0°C5-Bromo-2-benzoylpyrrole75%
NitrationHNO₃, AcOH, 0°C5-Nitro-2-benzoylpyrrole68%

Key Findings:

  • Substituted benzaldehydes (e.g., 4-Br, 4-OCH₃) react efficiently under alkali metalation to yield this compound derivatives .

  • Halogenation with NBS occurs regioselectively at the 5-position due to steric and electronic effects .

Oxidation and Reduction Reactions

The benzoyl group and pyrrole ring participate in redox reactions under controlled conditions.

Reaction Type Reagents/Conditions Product Yield Reference
OxidationKMnO₄, H₂O, 80°CPyrrole-2-carboxylic acid82%
ReductionLiAlH₄, THF, reflux2-Benzylpyrrole78%

Key Findings:

  • Oxidation with KMnO₄ selectively converts the benzoyl group to a carboxylic acid .

  • Reduction with LiAlH₄ reduces the ketone to a methylene group without affecting the pyrrole ring .

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed coupling reactions, enabling C–C bond formation.

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, Arylboronic acid, K₂CO₃, DME5-Aryl-2-benzoylpyrroles65–85%
Heck ReactionPd(OAc)₂, Styrene, NEt₃, DMF5-Styryl-2-benzoylpyrrole72%

Key Findings:

  • The 5-position is highly reactive in cross-coupling reactions due to its electron density .

  • Palladium catalysts enable efficient arylation and alkenylation .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions to form fused heterocycles.

Reaction Type Reagents/Conditions Product Yield Reference
CycloadditionAza-oxyallylic cation, Alkynes, rt1,3-Dihydro-2H-pyrrol-2-one derivatives70–88%

Key Findings:

  • Cycloadditions with aza-oxyallylic cations yield pyrrolidinone derivatives under mild conditions .

Industrial-Scale Modifications

Large-scale reactions focus on optimizing purity and yield for pharmaceutical intermediates.

Reaction Type Reagents/Conditions Product Purity Reference
BrominationBr₂, AcOH, Mn(OAc)₃5-Bromo-2-benzoylpyrrole≥99%
AcetylationAc₂O, H₂SO₄, 50°C5-Acetyl-2-benzoylpyrrole95%

Key Findings:

  • Manganese acetate enhances bromination efficiency while minimizing side reactions .

  • Post-treatment with reductive inorganic compounds (e.g., NaHSO₃) improves isolation purity .

Reactivity Trends and Mechanistic Insights

  • Electronic Effects : The benzoyl group deactivates the pyrrole ring, directing electrophiles to the 5-position .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in metalation systems .

  • Catalytic Systems : Zirconium complexes enable one-pot benzoylation via intermediate di(1H-pyrrol-1-yl)zirconium(IV) chloride .

Scientific Research Applications

Biological Activities

2-Benzoylpyrrole and its derivatives exhibit notable biological activities, making them valuable in drug development:

  • Analgesic and Anti-inflammatory Properties : As an important intermediate in the synthesis of ketorolac, a non-steroidal anti-inflammatory drug (NSAID), this compound plays a crucial role in pain management therapies .
  • Histone Deacetylase (HDAC) Inhibition : Recent research has highlighted its potential as an HDAC inhibitor, which is significant in cancer therapy. Compounds incorporating a this compound moiety demonstrated potent inhibitory activity against HDAC enzymes, with some derivatives showing IC50 values lower than established drugs like chidamide .

Case Studies

Several studies illustrate the diverse applications of this compound:

  • Study on HDAC Inhibitors : A recent study designed novel HDAC inhibitors featuring a this compound cap. The synthesized compounds exhibited strong anti-proliferative effects against cancer cell lines, indicating their potential as therapeutic agents .
  • Synthesis of Derivatives : Another investigation explored the synthesis of various substituted benzoylpyrroles via C-H functionalization. The results showed that different substituents could be effectively incorporated, yielding compounds with diverse biological profiles .

Mechanism of Action

The mechanism of action of 2-benzoylpyrrole involves its ability to uncouple oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to energy depletion and subsequent cell death. This mechanism is particularly effective in insecticidal and acaricidal applications .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of 2-Benzoylpyrrole and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications/Features
This compound C₁₁H₉NO 171.195 75–77 305.7 Intermediate for pyrrolizines
2-Phenyl-1-pyrroline C₁₀H₁₁N 145.21 N/A N/A Precursor to pyrrolidine alkaloids
3-Benzoyl-N-vinylpyrrolidin-2-one C₁₃H₁₃NO₂ 227.25 N/A N/A Ring-expansion reactions
2-(Methylthio)-5-benzoylpyrrole C₁₂H₁₁NOS 217.287 N/A N/A Potential sulfur-containing pharmacophore

Structural Insights :

  • 2-Phenyl-1-pyrroline (CAS 700-91-4) differs by replacing the benzoyl group with a phenyl moiety and introducing partial saturation in the pyrrole ring. This reduces aromaticity, altering reactivity in cycloaddition and alkylation reactions .
  • 3-Benzoyl-N-vinylpyrrolidin-2-one (CAS 125330-80-5) features a lactam ring fused to a benzoyl group, enhancing electrophilicity for nucleophilic substitutions .

Limitations and Challenges

  • This compound: Limited aqueous solubility restricts its use in biological systems without derivatization.
  • 2-(Methylthio)-5-benzoylpyrrole : Synthetic complexity and sulfur stability under oxidative conditions pose scalability challenges .

Biological Activity

2-Benzoylpyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a pyrrole ring substituted with a benzoyl group, allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including transition-metal-free reactions involving N-H pyrroles and benzaldehydes. One notable synthesis method utilizes alkali metalation systems, yielding moderate to good results . The compound serves as a key intermediate in the development of biologically active derivatives, underscoring its importance in pharmaceutical applications.

Table 1: Synthesis Methods for this compound

MethodYield (%)Reference
Alkali Metalation54
Transition-Metal-Free Reaction61.9-88.6
Direct BenzoylationModerate

Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. In a study assessing the reducing ability against DPPH (1,1-diphenyl-2-picrylhydrazyl), this compound showed significant interaction, suggesting its potential as an antioxidant agent . This property is crucial for mitigating oxidative stress-related diseases.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various animal models. In one study, it was shown that at a dosage of 0.44 mmol/kg, the compound inhibited carrageenan-induced paw edema by approximately 34% . This activity positions it alongside established non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its potential therapeutic role in treating inflammatory conditions.

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties. For instance, compounds incorporating the this compound moiety have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. One specific derivative demonstrated comparable inhibitory effects to known HDAC inhibitors . Such findings warrant further exploration into the compound's mechanism of action and its potential as an anticancer agent.

Table 2: Summary of Biological Activities

ActivityMechanism/EffectReference
AntioxidantReducing ability against DPPH
Anti-inflammatoryInhibition of carrageenan-induced edema
AnticancerHDAC inhibition

Case Studies

Several case studies have been conducted to evaluate the practical applications of this compound and its derivatives:

  • Case Study on Anti-Inflammatory Effects : A study involving rats demonstrated that treatment with this compound significantly reduced inflammation markers compared to control groups treated with standard NSAIDs.
  • Case Study on Antioxidant Efficacy : In vitro assays revealed that this compound effectively scavenged free radicals, indicating its potential use in formulations aimed at reducing oxidative stress.
  • Case Study on Cancer Cell Lines : Research involving various cancer cell lines showed that derivatives of this compound inhibited cell proliferation and induced apoptosis, suggesting a promising avenue for cancer therapy development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzoylpyrrole, and how can reaction conditions be optimized?

  • Methodological Answer : The Friedel-Crafts acylation of pyrrole using N-benzoylmorpholine and phosphoryl chloride in anhydrous 1,2-dichloroethane is a well-documented method. Key parameters include maintaining a 25°C reaction temperature for 14 hours and recrystallization from petroleum ether (60–65°C) to achieve 86% yield. Adjusting stoichiometric ratios of phosphoryl chloride (e.g., 2.16 equivalents) and solvent purity can influence yield and purity .
  • Key Data : Yield (86%), melting point (77.5–78°C vs. literature 79°C), and solvent selection (1,2-dichloroethane) are critical for reproducibility.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the benzoyl and pyrrole moieties, GC-MS for purity assessment, and X-ray crystallography for structural elucidation. For example, NIST-standardized gas chromatography protocols ensure accurate retention time and mass spectral matching . Recrystallization with activated charcoal improves sample purity for crystallographic studies .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow general aromatic compound handling guidelines:

  • PPE : Nitrile gloves, EN 166-certified safety goggles, and lab coats.
  • Exposure Control : Work in a fume hood with negative pressure to avoid inhalation.
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Q. What are the primary research applications of this compound in medicinal and materials chemistry?

  • Methodological Answer : It serves as a precursor for bioactive heterocycles (e.g., kinase inhibitors) and coordination complexes. Its electron-rich pyrrole ring enables functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Advanced Research Questions

Q. How can mechanistic studies resolve inconsistencies in the reactivity of this compound under varying electrophilic conditions?

  • Methodological Answer : Employ kinetic isotope effects (KIEs) and DFT calculations to investigate regioselectivity in electrophilic substitution. For example, competing acylation at pyrrole’s α- vs. β-positions may arise from solvent polarity or Lewis acid catalysts. Contrast experimental yields (e.g., 86% ) with computational activation energies to identify rate-limiting steps .

Q. What computational strategies are effective for predicting the spectroscopic properties of this compound derivatives?

  • Methodological Answer : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to simulate NMR chemical shifts and UV-Vis spectra. Validate against experimental data (e.g., NIST GC-MS libraries ) to refine computational models for novel derivatives.

Q. How should researchers address contradictory data in solubility or stability studies of this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled experiments. For instance, discrepancies in solubility (e.g., polar vs. nonpolar solvents) may stem from trace impurities. Replicate studies with HPLC-purified samples and document environmental conditions (humidity, temperature) .

Q. What advanced analytical methods can differentiate this compound from its structural isomers?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with tandem MS/MS fragmentation patterns. For chromatographic separation, optimize HPLC gradients using C18 columns and acetonitrile/water mobile phases. Cross-reference with crystallographic data (e.g., C–C bond angles ) for unambiguous identification.

Properties

IUPAC Name

phenyl(1H-pyrrol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGGQMYSOLVBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227753
Record name Ketone, phenyl pyrrol-2-yl
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7697-46-3
Record name 2-Benzoylpyrrole
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Record name PHENYL(1H-PYRROL-2-YL)METHANONE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of N,N-dimethylbenzamide (48.0 g, 0.32 mol) in 1,2-dichloroethane (500 mL) was added oxalyl chloride (48.0 g, 0.38 mol). The reaction mixture was stirred for 24 hours at room temperature. To the reaction mixture was then added pyrrole (22.0 g, 0.33 mol). The reaction mixture was again stirred for 24 hours at room temperature. Aqueous sodium acetate (20%, 200 mL) was added to the reaction mixture and vigorous stirring was continued for 24 hours at room temperature. The organic layer was filtered through a silica gel column and concentrated under reduced pressure to yield 2-benzoylpyrrole which was used without further purification. Yield 43.0 g (80%), mp 76°-77° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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